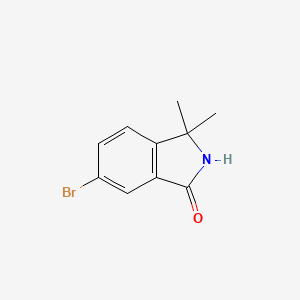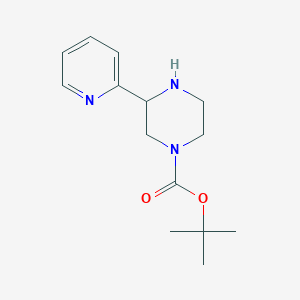![molecular formula C12H21NO3 B1378955 5-Hidroxi-1-boc-hexahidrociclopenta[b]pirrol CAS No. 1419101-49-7](/img/structure/B1378955.png)
5-Hidroxi-1-boc-hexahidrociclopenta[b]pirrol
Descripción general
Descripción
5-Hydroxy-1-boc-hexahydrocyclopenta[b]pyrrole is a chemical compound with the molecular formula C12H19NO3 and a molecular weight of 225.28416 . This compound is characterized by the presence of a hydroxy group and a tert-butoxycarbonyl (Boc) protecting group attached to a hexahydrocyclopenta[b]pyrrole ring structure .
Aplicaciones Científicas De Investigación
5-Hydroxy-1-boc-hexahydrocyclopenta[b]pyrrole has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving hydroxy and Boc-protected amine groups.
Medicine: Research into potential therapeutic applications, such as drug development and design, may involve this compound.
Industry: It can be used in the production of various chemical products and materials.
Métodos De Preparación
The synthesis of 5-Hydroxy-1-boc-hexahydrocyclopenta[b]pyrrole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the hexahydrocyclopenta[b]pyrrole ring: This step involves the cyclization of appropriate precursors under specific reaction conditions.
Introduction of the hydroxy group: The hydroxy group can be introduced through various methods, such as hydroxylation reactions.
Protection of the amine group: The Boc protecting group is introduced to protect the amine functionality during subsequent reactions.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions to meet production demands.
Análisis De Reacciones Químicas
5-Hydroxy-1-boc-hexahydrocyclopenta[b]pyrrole undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can be used to modify the ring structure or other functional groups.
Substitution: The compound can undergo substitution reactions, where the hydroxy or Boc groups are replaced with other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Mecanismo De Acción
The mechanism of action of 5-Hydroxy-1-boc-hexahydrocyclopenta[b]pyrrole involves its interaction with specific molecular targets and pathways. The hydroxy group and Boc-protected amine group play crucial roles in its reactivity and interactions with other molecules. These functional groups can participate in hydrogen bonding, nucleophilic attacks, and other chemical interactions that influence the compound’s behavior in various environments .
Comparación Con Compuestos Similares
5-Hydroxy-1-boc-hexahydrocyclopenta[b]pyrrole can be compared with other similar compounds, such as:
5-Hydroxy-hexahydrocyclopenta[b]pyrrole: Lacks the Boc protecting group, which affects its reactivity and stability.
1-Boc-hexahydrocyclopenta[b]pyrrole:
5-Hydroxy-1-boc-pyrrolidine: Similar structure but with a different ring system, leading to variations in reactivity and applications.
The uniqueness of 5-Hydroxy-1-boc-hexahydrocyclopenta[b]pyrrole lies in the combination of its hydroxy group and Boc-protected amine group, which provide distinct chemical properties and versatility in various research and industrial applications.
Propiedades
IUPAC Name |
tert-butyl 5-hydroxy-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-5-4-8-6-9(14)7-10(8)13/h8-10,14H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQARDREEYWBHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1CC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Boc-1,8-diazaspiro[4.5]decane oxalate](/img/structure/B1378872.png)


![3-Azabicyclo[3.1.1]heptan-6-ol hydrochloride](/img/structure/B1378878.png)
![Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1378880.png)



![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1378885.png)





